2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-
Description
Contextualization within Furanone Chemical Research
The study of furanones is a dynamic and evolving field, driven by the discovery of their diverse biological activities and their utility as versatile synthetic intermediates. The core furanone structure is a recurring motif in a vast number of natural and synthetic compounds, making it a pharmacophore of significant interest.
The 2(5H)-furanone scaffold, also known as γ-crotonolactone or butenolide, is a five-membered heterocyclic ring with an oxygen atom and a carbonyl group. wikipedia.org This structural unit is present in a multitude of natural products and has been shown to exhibit a wide array of biological activities. researchgate.net The academic significance of the 2(5H)-furanone scaffold is immense, as it forms the foundation for compounds with applications in various therapeutic areas.
Research has demonstrated that derivatives of 2(5H)-furanone possess a broad spectrum of pharmacological properties, including:
Anti-inflammatory researchgate.netnih.gov
Antimicrobial and Antifungal nih.govresearchgate.net
Anticancer researchgate.net
Anticonvulsant researchgate.netnih.gov
Antioxidant researchgate.netnih.gov
Antiviral researchgate.net
The presence of this nucleus in biologically active compounds has established it as an indispensable motif for the design and development of new therapeutic agents. researchgate.net Consequently, the synthesis of novel 2(5H)-furanone derivatives is a prime interest among researchers aiming to explore and enhance their therapeutic actions. researchgate.net Furthermore, these compounds are valuable precursors in the synthesis of other complex heterocyclic systems. researchgate.net
Interactive Table: Biological Activities of the 2(5H)-Furanone Scaffold
| Biological Activity | Reference |
| Anti-inflammatory | researchgate.netnih.gov |
| Antimicrobial | nih.govresearchgate.net |
| Antifungal | nih.govresearchgate.net |
| Anticancer | researchgate.net |
| Anticonvulsant | researchgate.netnih.gov |
| Antioxidant | researchgate.netnih.gov |
| Antiviral | researchgate.net |
The history of furanone chemistry dates back several decades, with early interest sparked by their identification in natural products. For instance, mesifurane, a furanone derivative, was identified as a key flavor component in the early 1970s. nih.gov The initial synthetic routes to the basic 2(5H)-furanone structure often involved the oxidation of furfural (B47365). wikipedia.org
Over the years, the synthetic methodologies for creating furanone derivatives have evolved significantly. The literature, with publications dating back to at least 1951, reveals a continuous effort to develop more efficient and selective synthetic protocols. unipi.it This has been particularly evident in the synthesis of halogenated 2(5H)-furanones, which have garnered attention for their potential to interfere with bacterial communication pathways, a phenomenon known as quorum sensing. unipi.itnih.gov The development of synthetic methods has progressed from low-yielding procedures using hazardous reagents to more sophisticated approaches employing modern catalysts and milder reaction conditions. unipi.itchemrxiv.org
Specific Focus: 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-
The compound 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- is a specific derivative that highlights key aspects of furanone chemistry, including structural diversity and the strategic use of protecting groups in organic synthesis.
The structure of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- consists of the core 2(5H)-furanone ring, with a phenylmethoxymethyl substituent at the 5-position. The nomenclature "2(5H)" specifies the location of the carbonyl group at position 2 and the saturated carbon at position 5 of the furanone ring.
Structural Elucidation: The characterization of furanone derivatives is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in determining the connectivity of atoms and the stereochemistry of the molecule. Infrared (IR) spectroscopy helps in identifying functional groups, such as the characteristic lactone carbonyl stretch. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. nih.gov
Positional Isomerism: Positional isomers are constitutional isomers that share the same molecular formula and functional groups but differ in the location of these groups on the carbon skeleton. In the context of substituted 2(5H)-furanones, positional isomerism can arise from the attachment of the substituent to different positions on the furanone ring (e.g., position 3, 4, or 5). For a monosubstituted 2(5H)-furanone, three positional isomers are possible. Photoreactions of 2(5H)-furanones with certain reagents can sometimes lead to the formation of new regioisomers through rearrangements. nih.gov
Interactive Table: Key Spectroscopic Data for Furanone Characterization
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Proton environment, connectivity, stereochemistry |
| ¹³C NMR | Carbon skeleton, functional groups |
| IR Spectroscopy | Presence of key functional groups (e.g., C=O) |
| High-Resolution Mass Spectrometry | Elemental composition, molecular weight |
The phenylmethoxymethyl group, also known as a benzyloxymethyl group, plays a crucial role in the synthesis of complex molecules containing the furanone scaffold. This moiety is derived from the widely used benzyl (B1604629) (Bn) protecting group. wikipedia.org
Role as a Protecting Group: In organic synthesis, a protecting group is temporarily introduced to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations. The benzyl group is a common choice for protecting hydroxyl (alcohol) groups due to its stability under a wide range of acidic and basic conditions. wikipedia.orgchem-station.com
The phenylmethoxymethyl group on the 5-position of the furanone suggests that this compound is likely a synthetic intermediate. The hydroxyl group of a 5-(hydroxymethyl)-2(5H)-furanone precursor is protected as a benzyl ether. This protection allows for chemical modifications on other parts of the furanone molecule without affecting the hydroxyl group. Once the desired transformations are complete, the benzyl group can be removed under reductive conditions, typically through catalytic hydrogenolysis, to reveal the original hydroxyl group. chem-station.comorganic-chemistry.org The strategic use of such protecting groups is fundamental to the total synthesis of complex natural products and other bioactive molecules containing the furanone core. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
85339-36-2 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI Key |
HTSRAUGLDNWFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C=CC(=O)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for 2(5H)-Furanones
The construction of the 2(5H)-furanone core can be achieved through a variety of synthetic routes, leveraging diverse starting materials and reaction mechanisms. These strategies range from the conversion of renewable biomass to complex, multi-step chemical transformations.
The utilization of renewable bio-based feedstocks is a cornerstone of green chemistry, and furfural (B47365), derived from lignocellulosic biomass, serves as a prominent starting material for 2(5H)-furanone synthesis. researchgate.netresearchgate.net A key transformation is the oxidation of furfural, which can be accomplished using various oxidizing agents. For instance, performic acid, generated in situ from formic acid and hydrogen peroxide, effectively oxidizes furfural to yield 2(5H)-furanone. orgsyn.org This reaction is often catalyzed by an amino alcohol like N,N-dimethylaminoethanol, which also facilitates the isomerization of the 2(3H)-furanone intermediate to the desired α,β-unsaturated 2(5H)-furanone product. orgsyn.org
A particularly valuable intermediate accessible from furfural is 5-hydroxy-2(5H)-furanone (5H5F), which is considered a versatile platform chemical for producing a range of four-carbon (C4) chemicals. chemrxiv.orgacs.org The synthesis of 5H5F can be achieved through the catalytic oxidation of furfural at room temperature. chemrxiv.orgacs.org Another photochemical approach involves the Rose Bengal sensitized photo-oxidation of furfural, which quantitatively yields 5-hydroxy-2(5H)-furanone. unipi.it
Table 1: Synthesis of 2(5H)-Furanone Derivatives from Furfural
| Oxidizing System | Product | Catalyst/Conditions | Reference |
| Hydrogen Peroxide / Formic Acid | 2(5H)-Furanone | N,N-dimethylethanolamine | orgsyn.org |
| Hydrogen Peroxide | 2(5H)-Furanone | Heteropolyacid on Y zeolite | researchgate.net |
| Oxygen (from air) / Light | 5-Hydroxy-2(5H)-furanone | Rose Bengal (sensitizer) | unipi.it |
| Hydrogen Peroxide | 5-Hydroxy-2(5H)-furanone | TS-1 catalyst, room temp. | chemrxiv.org |
Halogenated furanones are highly reactive and versatile intermediates in organic synthesis. nih.gov Mucohalic acids, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), are key precursors for this class of compounds. nih.gov
Acid-catalyzed reactions of these mucohalic acids with various alcohols provide a direct route to 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.gov This method is particularly useful for introducing stereocenters at the C5 position when chiral alcohols are employed. For example, the reaction of mucochloric or mucobromic acid with chiral terpenes like l-menthol (B7771125) or l-borneol under acidic conditions yields the corresponding 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.govmdpi.com These reactions typically produce a mixture of diastereomers at the C5 position, which can often be separated via recrystallization. nih.gov
Another common strategy for preparing halogenated furanones involves the direct halogenation of a pre-existing 2(5H)-furanone ring. For example, 3-bromo-2(5H)-furanone can be synthesized from 2(5H)-furanone by the addition of bromine, followed by dehydrobromination mediated by a base like triethylamine (B128534) (Et3N). unipi.it
A powerful one-pot annulation strategy for synthesizing 5-substituted 2(5H)-furanones combines a crossed aldol (B89426) addition with a subsequent acid-induced lactonization (cyclo-condensation). mdpi.comscispace.com This methodology is particularly effective for creating furanones with aryl or substituted aryl groups at the 5-position.
The process typically begins with a titanium tetrachloride (TiCl4)-promoted crossed aldol reaction between a ketone (e.g., an acetophenone (B1666503) or propiophenone (B1677668) derivative) and an α,α-dimethoxyketone. scispace.comresearchgate.net The titanium reagent acts as a Lewis acid, facilitating the formation of a titanium-chelated cross-aldol adduct. researchgate.net This intermediate then undergoes an acid-induced cyclization and elimination of methanol (B129727) to form the stable 2(5H)-furanone ring. mdpi.comresearchgate.net This method is valued for its use of commercially available starting materials and its ability to construct the furanone core in a single pot. mdpi.com
Table 2: Examples of 2(5H)-Furanone Synthesis via Ti-Mediated Aldol Annulation
| Ketone Reactant | Product | Yield | Reference |
| p-Bromoacetophenone | 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone | 59% | mdpi.comresearchgate.net |
| p-Bromopropiophenone | 5-(4-Bromophenyl)-3,4-dimethyl-2(5H)-furanone | 64% | mdpi.comresearchgate.net |
| m-Bromoacetophenone | 5-(3-Bromophenyl)-3-methyl-2(5H)-furanone | N/A | mdpi.com |
While the [2+2] photocycloaddition reaction is a well-established method for the transformation of 2(5H)-furanones into complex cyclobutane (B1203170) structures, its application in the primary synthesis of the furanone ring itself is less common. ysu.amnih.govacs.org The majority of photochemical studies involving 2(5H)-furanone focus on its reaction with alkenes and alkynes, where the furanone acts as the excited species to form cycloadducts. ysu.amnih.gov
However, photochemical methods can be employed in the synthesis of furanone precursors. As mentioned previously, a notable example is the photosensitized oxidation of furfural. unipi.it Using Rose Bengal as a sensitizer, furfural can be converted to 5-hydroxy-2(5H)-furanone in quantitative yield, demonstrating a viable photochemical pathway to a key furanone derivative. unipi.it
Targeted Synthesis of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- and Related Structures
The synthesis of specifically substituted furanones, such as the target compound 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, often requires regioselective and stereoselective control.
Achieving stereoselectivity in the synthesis of 5-substituted 2(5H)-furanones is critical for accessing optically active molecules. Two primary strategies have proven effective: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary Approach: As detailed in section 2.1.2, chiral alcohols can be used as auxiliaries to induce diastereoselectivity. The acid-catalyzed reaction of mucohalic acids with a chiral alcohol like l-menthol produces a mixture of diastereomeric 5-alkoxy-2(5H)-furanones. nih.gov These diastereomers, differing in configuration at the C5 carbon of the lactone ring, can be separated by physical methods such as fractional crystallization. nih.gov This approach provides access to stereochemically pure 5-substituted furanone precursors.
Asymmetric Catalysis: A more direct route to enantiomerically enriched furanones involves asymmetric catalysis. An example is the enantioselective direct vinylogous aldol reaction. The reaction between 3-bromo-2(5H)-furanone and aryl aldehydes, including benzaldehyde, can be catalyzed by an axially chiral guanidine (B92328) base. unipi.it This process yields optically active 5-substituted furanones, such as syn-3-bromo-5-(1-hydroxybenzyl)-2(5H)-furanone, with high levels of both diastereoselectivity and enantioselectivity (e.g., 98% ee). unipi.it This method directly constructs a chiral center at the 5-position of the furanone ring.
These established stereoselective methods provide a clear blueprint for the asymmetric synthesis of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-. A plausible route could involve the acid-catalyzed reaction of a mucohalic acid with a chiral equivalent of benzyl (B1604629) alcohol or an asymmetric aldol-type reaction with a benzyloxy-substituted aldehyde.
Strategic Functionalization of the Furanone Ring and Side Chains
The 2(5H)-furanone core, also known as a butenolide, is a versatile scaffold amenable to a variety of functionalization strategies. For the specific compound 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, functionalization can be targeted at the C3 and C4 positions of the furanone ring or the benzylic side chain.
One key strategy involves the introduction of halogen atoms, particularly bromine, onto the heterocyclic ring. These brominated derivatives serve as valuable intermediates for further synthetic modifications, including cross-coupling reactions. unipi.it For instance, the addition of bromine to the furanone ring, followed by an elimination reaction mediated by a base like triethylamine (Et3N), can yield α-bromoenones. unipi.it This approach allows for the regioselective introduction of a functional handle on the furanone core.
Another approach involves the modification of precursors. For example, the synthesis of 3-bromo-5-methoxy-2(5H)-furanone has been achieved via a multi-step protocol starting from furfural. unipi.it This process includes photo-oxidation to a 5-hydroxy-2(5H)-furanone intermediate, acetalization with methanol, and subsequent bromine addition followed by dehydrobromination. unipi.it Such methods highlight the potential for introducing diverse substituents at various positions of the furanone ring before or after the installation of the 5-[(phenylmethoxy)methyl]- side chain.
The side chain itself, containing a benzyl ether, offers further opportunities for functionalization. Standard debenzylation protocols can unmask a primary alcohol at the 5-position, which can then be subjected to a wide array of transformations, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Reactivity and Advanced Chemical Transformations of 2(5H)-Furanone Scaffolds
The reactivity of the 2(5H)-furanone scaffold in 5-[(phenylmethoxy)methyl]-2(5H)-furanone is dictated by the conjugated lactone system, the C5 stereocenter, and the benzyloxy side chain.
Oxidative and Reductive Transformations
The 2(5H)-furanone ring can undergo both oxidative and reductive transformations, often centered on the α,β-unsaturated lactone moiety. While specific studies on 5-[(phenylmethoxy)methyl]-2(5H)-furanone are not detailed in the provided context, the reactivity of related furanones, such as 5-hydroxy-2(5H)-furanone (5H5F), provides a strong model for its potential transformations. researchgate.netchemrxiv.org
Reductive Transformations: Catalytic hydrogenation is a common method for reducing the endocyclic double bond of the furanone ring, leading to the corresponding saturated γ-butyrolactone. researchgate.net This transformation can be achieved using various catalysts, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under a hydrogen atmosphere. researchgate.net Further reduction of the lactone carbonyl group is also possible using powerful reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL), which could potentially yield a diol. researchgate.net The reductive aminolysis of the furanone ring, particularly in derivatives like 5H5F, has been shown to produce pyrrolidones using catalysts like Ru/C in the presence of ammonia (B1221849) or primary amines. researchgate.net
Oxidative Transformations: The furanone ring is relatively electron-deficient, but the side chain can be targeted for oxidation. For example, if the benzyl protecting group were to be removed, the resulting 5-(hydroxymethyl)-2(5H)-furanone could be oxidized at the primary alcohol to yield an aldehyde or a carboxylic acid, depending on the reaction conditions. The double bond of the furanone ring can also react with oxidizing agents, potentially leading to epoxidation or dihydroxylation, though this can be challenging and may lead to ring-opening.
| Transformation Type | Reagents & Conditions | Potential Product from 5-[(phenylmethoxy)methyl]-2(5H)-furanone Scaffold |
| Reduction | H₂, Pd/C or Ru/C | 5-[(phenylmethoxy)methyl]dihydrofuran-2(3H)-one (saturated lactone) |
| Reduction | LAH or DIBAL | Benzene,1-(dihydroxymethyl)pentyloxy]- (Diol via ring opening) |
| Reductive Aminolysis | H₂, Ru/C, NH₃ | 5-[(phenylmethoxy)methyl]pyrrolidin-2-one |
This table presents potential transformations based on the known reactivity of the 2(5H)-furanone scaffold.
Ring-Opening and Rearrangement Mechanisms
The lactone ring of 2(5H)-furanones is susceptible to ring-opening, particularly under basic or acidic conditions or in the presence of potent nucleophiles. 3,4-dihalo-5-hydroxy-2(5H)-furanones, for instance, exist in equilibrium with an open-chain aldehyde form, especially in the presence of a base. nih.gov This open form can then react with nucleophiles. nih.gov
In the case of 5-[(phenylmethoxy)methyl]-2(5H)-furanone, hydrolysis under basic conditions (e.g., with sodium hydroxide) would lead to the formation of the corresponding sodium salt of the γ-hydroxy-α,β-unsaturated carboxylic acid. Acid-catalyzed ring-opening can also occur, often in the presence of a nucleophilic solvent like an alcohol, leading to the formation of an ester.
Rearrangement reactions are less common for the simple furanone ring itself but can be induced in more complex systems or under specific catalytic conditions. For example, Meinwald rearrangement is a known acid-catalyzed reaction of epoxides to form aldehydes or ketones, a transformation that could be relevant in the synthesis or modification of complex side chains attached to the furanone core. rsc.org
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the 2(5H)-furanone scaffold can be adapted for such transformations. nih.gov To participate in cross-coupling, the furanone must typically be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate/tosylate group. researchgate.netscispace.com
The Suzuki-Miyaura cross-coupling reaction is a prominent example. researchgate.netscispace.com A 2(5H)-furanone bearing a bromophenyl group at the 5-position has been successfully coupled with various boronic acids using a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., PPh₃) and base (e.g., K₂CO₃). researchgate.netscispace.com Similarly, a furanone with a p-tosyloxyphenyl group at the 5-position also undergoes Suzuki-Miyaura coupling. researchgate.netscispace.com
For 5-[(phenylmethoxy)methyl]-2(5H)-furanone, this methodology would first require the introduction of a leaving group onto the furanone ring, for example, at the C3 or C4 position. A hypothetical 4-bromo-5-[(phenylmethoxy)methyl]-2(5H)-furanone could then be coupled with an aryl or vinyl boronic acid to introduce a new substituent at the C4 position.
| Coupling Reaction | Catalyst/Ligand/Base | Substrate Requirement | Potential Application |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Furanone with -Br or -OTs | C-C bond formation at C3 or C4 |
| Stille | Palladium catalyst | Furanone with -SnR₃ | C-C bond formation |
| Heck | Palladium catalyst | Furanone with -Br or -I | Coupling with alkenes |
This table illustrates the potential for applying common cross-coupling reactions to a suitably functionalized 5-[(phenylmethoxy)methyl]-2(5H)-furanone scaffold.
Electrophilic and Nucleophilic Substitution Reactions on the Furanone Core
The electronic nature of the α,β-unsaturated lactone system in 5-[(phenylmethoxy)methyl]-2(5H)-furanone makes it susceptible to nucleophilic attack but generally unreactive toward electrophilic substitution on the ring.
Nucleophilic Substitution: Nucleophilic attack is a key reaction mode for functionalized furanones. In derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones, the halogen atoms are labile and can be displaced by a variety of nucleophiles. nih.gov These reactions can be highly regioselective. For example, reactions with S-nucleophiles like mercaptans can lead to substitution at the C4 position. nih.gov The C5 position can also be a site for substitution, especially if the hydroxyl group in a 5-hydroxyfuranone is converted into a better leaving group. nih.gov
For the target molecule, if a leaving group were installed at C4, it would be susceptible to nucleophilic substitution. Furthermore, the furanone ring can undergo conjugate addition (a Michael-type reaction) where a nucleophile attacks the C4 position, although this is less common than substitution on a pre-functionalized ring.
Electrophilic Substitution: Direct electrophilic aromatic substitution on the furanone ring is generally not feasible due to the electron-withdrawing nature of the conjugated carbonyl group, which deactivates the ring towards electrophiles. In contrast, related five-membered heterocycles like furan (B31954) are highly reactive towards electrophiles. uoanbar.edu.iq Any electrophilic attack would more likely occur on the phenyl ring of the benzyl ether side chain, following the standard rules for electrophilic aromatic substitution.
Investigations into Biological Activities and Underlying Molecular Mechanisms
Quorum Sensing Inhibition and Biofilm Modulation by 2(5H)-Furanone Derivatives
Derivatives of 2(5H)-furanone have emerged as potent agents for controlling biofouling, a process heavily reliant on biofilm formation. nih.gov Biofilms are complex communities of microorganisms that adhere to surfaces, and their development is often regulated by a cell-to-cell communication system known as quorum sensing (QS). This communication relies on the production and detection of small signal molecules called autoinducers. In many Gram-negative bacteria, N-Acylhomoserine lactones (AHLs) serve as these key signaling molecules. frontiersin.orgnih.gov Furanone derivatives have demonstrated the ability to inhibit QS, thereby disrupting biofilm formation in various bacterial communities. nih.gov
The primary mechanism by which furanone derivatives inhibit quorum sensing is through structural mimicry of AHL molecules. nih.gov The furanone ring is structurally similar to the homoserine lactone ring of AHLs. researchgate.net This resemblance allows the furanone compounds to act as competitive antagonists. They can bind to the same receptor proteins (like LuxR-type proteins) that normally bind AHLs, but without activating the downstream signaling cascade. researchgate.netnih.gov By occupying the binding site on the receptor protein, furanones effectively block the native AHL signals from being recognized, thus disrupting the communication system. researchgate.net This interference is not limited to a single species and can extend to inter-species communication where different bacteria use AHL signal molecules. nih.gov
By interfering with AHL signal reception, 2(5H)-furanone derivatives effectively disrupt the genetic regulation controlled by quorum sensing. nih.gov Studies on Vibrio harveyi have shown that certain furanones can block all three of its QS systems. nih.gov The molecular mechanism involves rendering the master transcriptional regulator protein, LuxR, unable to bind to the promoter regions of its target genes. researchgate.netnih.gov This prevents the expression of a suite of genes responsible for various group behaviors.
A transcriptome analysis of Pseudoalteromonas marina biofilms treated with 2(5H)-furanone revealed that 61 genes were differentially expressed. frontiersin.org Notably, genes involved in the synthesis of the bacterial cell wall (aspartate kinase) and bacterial mobility (flagellar assembly protein fliH) were significantly affected. frontiersin.orgelsevierpure.com Furthermore, the treatment altered the carbapenem (B1253116) biosynthesis pathway, which is known to be regulated by the QS system. frontiersin.orgelsevierpure.com This demonstrates that furanones can cause a cascade of changes in gene expression by targeting the master regulators of quorum sensing.
A direct consequence of disrupting quorum sensing is the potent inhibition of biofilm formation. nih.gov The compound 2(5H)-furanone has been shown to significantly reduce biofilm formation in environmental strains like Aeromonas hydrophila, which was isolated from a bio-fouled reverse osmosis membrane. nih.gov Even at a low concentration of 0.2 mg/ml, 2(5H)-furanone reduced the biofilm mass by 17%. nih.gov
This anti-biofilm activity has been observed across a wide range of both Gram-negative and Gram-positive bacteria. mdpi.comresearchgate.net Natural and synthetic derivatives of 2(5H)-furanone have been reported to suppress the formation of biofilms by pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.netnih.gov
Table 1: Effect of 2(5H)-Furanone on Biofilm Formation and Quorum Sensing
| Parameter | Organism(s) | Observed Effect | Reference |
| Quorum Sensing Inhibition | Chromobacterium violaceum, Agrobacterium tumefaciens | Inhibition of violacein (B1683560) production and β-galactosidase activity, indicating interference with short- and long-chain AHLs. | nih.gov |
| Biofilm Mass Reduction | Aeromonas hydrophila | 17% reduction in biofilm mass at a concentration of 0.2 mg/ml. | nih.gov |
| Gene Expression | Pseudoalteromonas marina | Differential expression of 61 genes, affecting cell wall synthesis, mobility, and QS-regulated pathways. | frontiersin.orgelsevierpure.com |
| Broad-Spectrum Activity | Various Gram-positive and Gram-negative bacteria | Repression of biofilm formation reported in S. aureus, B. subtilis, E. coli, P. aeruginosa, etc. | mdpi.comresearchgate.net |
The activity of 2(5H)-furanone derivatives can exhibit specificity depending on the bacterial strain. Some derivatives, such as the compound designated F105, have shown highly selective activity against Gram-positive bacteria, including Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. mdpi.comnih.gov In contrast, the growth of Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa remained unaffected by this specific compound even at high concentrations. nih.gov
The basis for this selectivity appears to be linked to differences in cell wall structure and permeability. nih.gov Studies using a fluorescent analogue of F105 demonstrated that it could rapidly penetrate and accumulate within Gram-positive bacteria, regardless of cell viability. However, Gram-negative bacteria were impermeable to the compound and thus not susceptible. nih.gov It is important to note that while some derivatives are highly specific, the furanone class as a whole demonstrates broad activity, with many compounds effectively inhibiting quorum sensing in Gram-negative bacteria. nih.govresearchgate.net The specific substitutions on the furanone ring play a critical role in determining the spectrum of activity.
At the molecular level, furanone derivatives directly interact with and modulate the function of key intracellular proteins. In Gram-negative bacteria like V. harveyi, furanones have been shown to decrease the DNA-binding activity of the LuxR transcriptional regulator protein. researchgate.netnih.gov This interaction appears to destabilize the LuxR protein, significantly reducing its cellular half-life and concentration, which in turn leads to a reduction in the expression of QS-controlled genes. researchgate.net
In Gram-positive bacteria, where AHL-based signaling is absent, furanones can act through different mechanisms. The derivative F105 was found to induce the formation of reactive oxygen species (ROS) within S. aureus. nih.gov It also interacts nonspecifically with a range of intracellular proteins, including those responsible for utilizing and neutralizing ROS. This dual action of inducing oxidative stress while simultaneously impairing the cell's antioxidant defense systems represents a distinct mechanism of action against Gram-positive pathogens. nih.gov
Broader Spectrum of Biological Activities of Furanone Derivatives: Mechanistic Insights
Beyond their well-documented effects on quorum sensing and biofilms, the 2(5H)-furanone scaffold is present in compounds exhibiting a wide array of other biological activities. researchgate.netresearchgate.net These include anti-inflammatory, antitumor, antiviral, antifungal, antioxidant, analgesic, and anticonvulsant properties. researchgate.netijabbr.comnih.gov
The mechanistic basis for these diverse activities is varied. For example, certain diaryl furanone derivatives have been developed as selective COX-2 inhibitors, providing a mechanism for their anti-inflammatory effects. ijabbr.com Some furanones possess direct bactericidal activity that is independent of their anti-biofilm properties. frontiersin.org The antimicrobial action of some derivatives, as seen in S. aureus, is linked to the induction of ROS and subsequent damage to proteins involved in cellular defense against oxidative stress. nih.gov The versatility of the furanone core structure allows for chemical modifications that can tune its biological targets and therapeutic effects.
Table 2: Diverse Biological Activities of Furanone Derivatives
| Biological Activity | Potential Mechanism of Action | Reference(s) |
| Anti-inflammatory | Selective inhibition of COX-2 enzymes. | ijabbr.com |
| Antimicrobial (Bactericidal) | Induction of reactive oxygen species (ROS) and damage to ROS-utilizing proteins. | nih.govfrontiersin.org |
| Antitumor | Various mechanisms under investigation. | researchgate.netresearchgate.net |
| Antifungal | Various mechanisms under investigation. | researchgate.netresearchgate.net |
| Antiviral | Various mechanisms under investigation. | researchgate.netijabbr.com |
| Antioxidant | Scavenging of free radicals. | researchgate.net |
| Analgesic | Various mechanisms under investigation. | ijabbr.com |
| Anticonvulsant | Various mechanisms under investigation. | nih.gov |
Enzyme Inhibitory Mechanisms (e.g., Cyclooxygenase-2, Protein Tyrosine Phosphatase 1B)
The ability of a compound to selectively inhibit enzymes involved in disease pathology is a cornerstone of modern drug discovery. While the broader class of 2(5H)-furanone derivatives has been investigated for various enzyme inhibitory activities, specific data on 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- remains limited.
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and pain. Research into the anti-inflammatory properties of furanone derivatives has been documented. nih.gov However, at present, there are no specific studies in the public domain that detail the inhibitory mechanism of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- against Cyclooxygenase-2. This represents a significant area for future research to explore the potential anti-inflammatory applications of this compound.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. While various natural and synthetic compounds are being investigated as PTP1B inhibitors, the specific interaction and inhibitory potential of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- against this enzyme have not been reported. Further enzymatic assays and molecular modeling studies are required to elucidate any potential role in this area.
Modulation of Cellular Channels (e.g., Eag-1 Potassium Channels)
Ion channels are fundamental to cellular signaling and excitability, and their modulation can have profound physiological effects. The ether-à-go-go-1 (Eag-1) potassium channel is of particular interest in oncology due to its overexpression in various cancer cells, where it plays a role in cell proliferation and tumor progression.
A theoretical study has explored the potential of furanone derivatives to act as Eag-1 inhibitors. ccij-online.org The study utilized computational docking to predict the interaction of a series of furanone derivatives with the Eag-1 channel protein. The results suggested that certain furanone derivatives could potentially bind to and inhibit the channel, indicating a possible avenue for the development of novel anticancer agents. ccij-online.org However, it is crucial to emphasize that these are theoretical findings and experimental validation of the effect of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- on Eag-1 potassium channels is necessary to confirm this potential activity.
Antioxidant Action Mechanisms
Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS). The 2(5H)-furanone core is present in various natural and synthetic compounds that exhibit antioxidant properties. nih.gov The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
While specific studies detailing the antioxidant action mechanisms of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- are not currently available, the general antioxidant potential of the furanone class of compounds is recognized. nih.gov Research on other furanone derivatives has demonstrated their ability to scavenge free radicals and protect against oxidative stress. The presence of the phenylmethoxy group in the target molecule may influence its antioxidant potential, a hypothesis that warrants further investigation through in vitro antioxidant assays.
Antimalarial Activity Pathways
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The furanone scaffold has been incorporated into hybrid molecules to explore new antimalarial strategies.
Recent research has focused on the design and synthesis of quinoline-furanone hybrids as potential antiplasmodial agents. malariaworld.orgresearchgate.net These studies have shown that certain derivatives exhibit significant activity against chloroquine-resistant strains of P. falciparum. malariaworld.org The proposed mechanism of action for some of these hybrids involves the inhibition of crucial parasitic enzymes. researchgate.net While these findings are promising for the furanone class, the specific antimalarial activity and pathways of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- have not been investigated. Its structural features suggest that it could serve as a scaffold for the development of new antimalarial compounds, a prospect that awaits experimental validation.
Hepatoprotective Biochemical Effects
The liver is a primary site for the metabolism of xenobiotics and is susceptible to chemically induced injury. Hepatoprotective agents are sought to prevent or ameliorate such damage. Various natural products, including those containing phenolic and flavonoid structures, have been investigated for their liver-protective effects. nih.govresearchgate.netmdpi.com These compounds often exert their effects through antioxidant and anti-inflammatory mechanisms. pharmacophorejournal.com
Currently, there is a lack of specific research on the hepatoprotective biochemical effects of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-. General reviews on hepatoprotective natural products highlight the importance of compounds that can mitigate oxidative stress and inflammation in the liver. nih.govresearchgate.net Future studies could explore whether 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- exhibits such properties in models of liver injury.
Endothelin Antagonism
The endothelin system plays a critical role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Endothelin receptor antagonists are therefore valuable therapeutic agents. nih.gov The development of novel antagonists is an active area of research. nih.gov
To date, there is no published research investigating the potential of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- as an endothelin receptor antagonist. The exploration of furanone derivatives for this activity is a novel area that has not been reported in the available scientific literature.
Data on Related Compounds
Due to the limited specific data for 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, the following table presents findings for other furanone derivatives to provide context for the potential biological activities of this class of compounds.
| Biological Activity | Compound Name | Research Finding |
| Antimalarial Activity | Quinoline-furanone hybrids | Showed excellent activity (0.50–0.72 µg/mL) against P. falciparum. researchgate.net |
| Modulation of Cellular Channels | Various furanone derivatives | Theoretical study suggests potential as Eag-1 inhibitors. ccij-online.org |
Structure Activity Relationship Sar and Rational Derivative Design
Elucidation of Structural Determinants for Biological Activity
Influence of Substituents at the C-5 Position and Side Chain Lengths
The nature of the substituent at the C-5 position of the 2(5H)-furanone ring plays a pivotal role in modulating biological activity. Research has shown that both the steric and electronic properties of this substituent, as well as the length of its side chain, can significantly impact cytotoxicity.
For instance, studies on 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one revealed that compounds with a branched alkoxy substituent at the C-5 position demonstrated the highest anticancer properties. nih.gov This suggests that steric bulk at this position can be favorable for activity. In another study, the variation in the length of a carbon chain at the γ-position (equivalent to C-5) of furan-2(3H)-ones positively affected the efficiency of cycloaddition reactions, indicating the importance of chain length in molecular interactions. acs.org
The side chain not only influences the molecule's interaction with biological targets but also affects its physicochemical properties, such as lipophilicity. For example, in a series of N-alkyl nicotinamide-based compounds, the antifungal efficacy increased with the length of the alkyl side chain up to a certain point (tetradecyl), after which a further increase in length led to a decrease in activity. nih.gov This "cutoff" effect highlights the delicate balance required for optimal biological response. Modifications to the side chain of 3(2H)-furanones have been explored to create libraries of compounds for biological activity screening, underscoring the importance of this position for generating chemical diversity. nih.govresearchgate.net
| Compound Series | C-5 Substituent Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 3,4-dichloro-2(5H)-furanones | Branched vs. linear alkoxy groups | Branched alkoxy groups demonstrated the highest anticancer properties. | nih.gov |
| N-alkyl nicotinamides | Increasing alkyl chain length | Fungicidal activity increased up to a 14-carbon chain, then decreased. | nih.gov |
| 3(2H)-furanones | Various side-chain modifications | Enabled the creation of diverse compound libraries for activity screening. | nih.gov |
Impact of Halogenation Patterns on Furanone Activity
Studies on 5-arylidene-2(5H)-furanone derivatives have shown that the introduction of halogen atoms onto the aromatic ring significantly increases cytotoxicity. nih.govkoreascience.kraminer.cnkoreascience.kr Similarly, natural halogenated furanones are known to interfere with bacterial communication systems (quorum sensing), a property attributed to the presence of halogens. scispace.comnih.gov A review of brominated 2(5H)-furanone derivatives highlights their diverse biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, which are often linked to the presence and position of bromine atoms. benthamdirect.com
The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones, which serve as versatile starting materials for various derivatives, is due in part to the two labile halogen atoms at the C-3 and C-4 positions. mdpi.comnih.gov These positions offer opportunities for further functionalization to modulate activity.
| Furanone Series | Position of Halogenation | Effect on Activity | Reference |
|---|---|---|---|
| 5-Arylidene-2(5H)-furanones | Aromatic ring of the arylidene group | Increased cytotoxicity. | nih.govaminer.cnkoreascience.kr |
| Natural Furanones | Varies (e.g., bromomethylene group) | Disruption of quorum sensing. | scispace.comnih.gov |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | C-3 and C-4 positions | High reactivity, serving as a key synthon for active derivatives. | mdpi.comnih.gov |
Role of Stereochemistry in Biological Efficacy
The C-5 position of 5-substituted 2(5H)-furanones is a chiral center, and the stereochemistry at this position can have a profound impact on biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
Research on chiral 2(5H)-furanone sulfones has demonstrated the importance of stereochemistry. nih.govmdpi.com By starting with stereochemically pure precursors, such as 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones, researchers were able to synthesize optically active derivatives and evaluate their biological activities. nih.govmdpi.com These studies often reveal that one enantiomer is significantly more active than the other, highlighting the stereospecific nature of the biological target's binding site. For example, in the photoreaction of a chiral furanone, the stereochemistry of the starting material dictated the geometry of the resulting cycloadducts. nih.gov An empirical electronic circular dichroism (ECD) helicity rule is often used to determine the stereochemistry of chiral 2(5H)-furanones, although its application requires caution as side chain substitutions can sometimes lead to exceptions. rsc.org
Effects of Aromatic and Heterocyclic Substitutions on Cytotoxicity
Replacing the phenyl group in the 5-[(phenylmethoxy)methyl]- substituent with other aromatic or heterocyclic rings is a common strategy to explore new chemical space and modulate cytotoxic activity. Different aromatic and heterocyclic systems can alter the molecule's size, shape, electronic distribution, and hydrogen bonding capacity, leading to changes in binding affinity and selectivity for cancer-related targets.
For instance, the synthesis of 3,4-diaryl-2(5H)-furanone derivatives, where various substituted phenyl groups were incorporated, led to the discovery of compounds with potent cytotoxic activities in the nanomolar range. nih.gov In another study, 5-arylated 2(5H)-furanones and related 2-arylated pyridazin-3(2H)-ones were synthesized and evaluated as anticancer agents, demonstrating that the nature of the aryl group is critical for activity. nih.gov The introduction of heterocyclic moieties, such as imidazole, has also been explored. A series of 3,3-diethyl-5-(imidazolylmethyl)-2(3H)-furanones were investigated as ligands for muscarinic receptors, showing that the heterocyclic component was key to receptor subtype selectivity. researchgate.net The synthesis of furanone derivatives incorporating the 1,2,3-triazole ring, a well-known heterocyclic pharmacophore, further illustrates the potential of this strategy to generate novel bioactive compounds. figshare.com
| Furanone Series | Substitution Type | Key Finding | Reference |
|---|---|---|---|
| 3,4-Diaryl-2(5H)-furanones | Various substituted aryl groups | Identified derivatives with potent cytotoxic ED50 values < 20 nM. | nih.gov |
| 5-Arylated 2(5H)-furanones | Aryl groups and pyridazinone rings | Demonstrated that the nature of the aryl group is critical for anticancer activity. | nih.gov |
| 5-(Imidazolylmethyl)-2(3H)-furanones | Imidazole ring | The heterocyclic moiety was crucial for muscarinic receptor subtype selectivity. | researchgate.net |
Rational Design Principles for 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- Analogs
Design of Linker Moieties and Functional Group Incorporation
The rational design of novel furanone analogs involves the strategic modification of linker moieties and the incorporation of specific functional groups to optimize activity, selectivity, and pharmacokinetic properties. The linker connecting the furanone core to the terminal aromatic or heterocyclic ring is a key area for modification.
The incorporation of various functional groups is also a cornerstone of rational design. For example, the introduction of a nitro group onto the aromatic ring of 5-arylidene-2(5H)-furanones was shown to enhance cytotoxicity. nih.govaminer.cn Similarly, the incorporation of sulfonyl groups into the furanone scaffold is an attractive approach to increase or diversify biological activity. nih.govmdpi.com These rationally designed modifications, based on SAR data, are essential for developing the next generation of furanone-based therapeutic agents.
Strategies for Modulating Molecular Reactivity and Electronic Properties
The reactivity and electronic characteristics of 2(5H)-furanone derivatives, including 5-[(phenylmethoxy)methyl]-2(5H)-furanone, are intrinsically linked to their therapeutic potential. The modulation of these properties is a key strategy in medicinal chemistry to enhance efficacy, selectivity, and pharmacokinetic profiles. Computational and synthetic approaches are employed to fine-tune the molecule's electronic landscape.
Key electronic properties that influence molecular reactivity include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. The MEP map provides a visualization of the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.
For the furanone core, the α,β-unsaturated lactone system is a critical pharmacophore. The electrophilicity of the C4-C5 double bond and the carbonyl carbon (C2) can be modulated by substituents on the furanone ring. In the case of 5-[(phenylmethoxy)methyl]-2(5H)-furanone, modifications can be envisioned at several positions:
The Phenyl Ring: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) onto the phenyl ring of the benzyloxy moiety can alter the electron density of the entire side chain through inductive and resonance effects. This can indirectly influence the electronic properties of the furanone ring. For instance, studies on 5-arylidene-2(5H)-furanone derivatives have shown that the introduction of halogen atoms or a nitro group on the aromatic ring can increase cytotoxicity. researchgate.net
The Furanone Ring: Direct substitution on the furanone ring at the C3 or C4 positions would have a more direct impact on the reactivity of the α,β-unsaturated system.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting how these modifications will affect the electronic properties of the molecule. By calculating parameters such as HOMO-LUMO energies and MEP, researchers can rationally design derivatives with desired reactivity profiles.
Below is an interactive data table summarizing the conceptual impact of substituents on the electronic properties of a generic 5-substituted-2(5H)-furanone scaffold.
| Substituent Type at Phenyl Ring | Predicted Effect on Electron Density of Phenyl Ring | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Reactivity |
| Electron-Donating Group (EDG) | Increase | Increase | Decrease |
| Electron-Withdrawing Group (EWG) | Decrease | Decrease | Increase |
| Halogen | Decrease (Inductive) / Increase (Resonance) | Decrease | Increase |
Bioisosteric Replacements and Conformational Constraints
Bioisosterism and the introduction of conformational constraints are established strategies in drug design to optimize the pharmacological profile of a lead compound. These approaches aim to improve potency, selectivity, and metabolic stability while reducing toxicity.
Bioisosteric Replacements:
Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to comparable biological activity. For 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, several bioisosteric replacements can be proposed:
Phenyl Ring Replacements: The phenyl group is a common target for bioisosteric replacement to enhance solubility, alter metabolic pathways, or explore new interactions with a biological target. Potential replacements include:
Heteroaromatic rings (e.g., pyridine, thiophene): These can introduce new hydrogen bonding capabilities and alter the electronic distribution.
Saturated or partially saturated rings (e.g., cyclohexane): This would increase the three-dimensional character of the molecule and remove aromatic interactions.
Bridged ring systems (e.g., bicyclo[1.1.1]pentane, cubane): These act as rigid scaffolds that mimic the spatial arrangement of a phenyl ring while improving physicochemical properties like solubility and lipophilicity. nih.gov
Ether Linkage Replacements: The ether linkage (-CH₂-O-CH₂-) could be replaced with other groups to modify stability and polarity, such as:
Thioether (-CH₂-S-CH₂-): This would alter the geometry and electronic properties.
Amine (-CH₂-NH-CH₂-): This would introduce a basic center and hydrogen bonding capabilities.
Sulfone (-CH₂-SO₂-CH₂-): The incorporation of a sulfonyl group has been shown to be an attractive approach to diversify the biological activity of 2(5H)-furanone derivatives. nih.govresearchgate.net
The following table illustrates potential bioisosteric replacements for the phenylmethoxy moiety.
| Original Group | Bioisosteric Replacement | Potential Advantage |
| Phenyl | Pyridyl | Improved solubility, potential for new H-bonds |
| Phenyl | Thienyl | Altered electronics and steric profile |
| Phenyl | Bicyclo[1.1.1]pentyl | Improved solubility and metabolic stability |
| -O- (ether) | -S- (thioether) | Modified bond angles and lipophilicity |
| -O- (ether) | -SO₂- (sulfone) | Increased polarity, potential for H-bond acceptance |
Conformational Constraints:
The flexibility of the 5-[(phenylmethoxy)methyl]- side chain allows it to adopt multiple conformations. By introducing rigid elements, the molecule can be locked into a specific conformation that may be more favorable for binding to a biological target. This can lead to increased potency and selectivity. fiveable.me Conformational analysis, through computational methods and NMR spectroscopy, is crucial for understanding the preferred shapes of flexible molecules. nih.govnih.govresearchgate.net Strategies to introduce conformational constraints include:
Incorporating the side chain into a larger ring system.
Introducing bulky substituents that restrict bond rotation.
Glycosylation and Conjugation Strategies for Furanone Derivatives
Attaching furanone derivatives to other molecular entities through glycosylation or conjugation is a powerful strategy to modify their pharmacokinetic properties, such as solubility, stability, and biodistribution. mdpi.com
Glycosylation:
Glycosylation is the enzymatic or chemical process of attaching a carbohydrate (glycan) to another molecule. In drug development, glycosylation can:
Increase water solubility: The polar nature of sugars can significantly improve the solubility of hydrophobic compounds.
Enhance stability: Glycosides can be more stable towards metabolic degradation than their aglycone counterparts.
Modulate bioavailability: The sugar moiety can influence absorption and distribution in the body.
Target specific tissues: Sugars can be recognized by lectin receptors on the surface of certain cells, enabling targeted drug delivery.
Conjugation Strategies:
Conjugation involves linking the furanone derivative to another molecule, which could be a polymer, a peptide, a fluorescent dye, or another drug molecule. This creates a new molecular entity with combined or enhanced properties. Common conjugation strategies that could be applied to a furanone scaffold include: nih.gov
Click Chemistry: Reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition are highly efficient and specific, allowing for the clean ligation of molecules. mdpi.com
Amide Bond Formation: If the furanone derivative is modified to include a carboxylic acid or an amine, standard peptide coupling reagents can be used for conjugation.
Michael Addition: The α,β-unsaturated system of the furanone ring is susceptible to Michael addition by nucleophiles like thiols (from cysteine residues in proteins) or amines. researchgate.net
These conjugation strategies can be used to create a variety of functional molecules, such as antibody-drug conjugates for targeted cancer therapy or polymer-drug conjugates for improved pharmacokinetics. pharmiweb.com
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, from which numerous molecular properties can be derived.
Density Functional Theory (DFT) for Molecular Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com By utilizing functionals that relate the electron density to the energy of the system, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are used to optimize the molecule's three-dimensional structure to its lowest energy state. sciensage.info This optimized geometry is the foundation for calculating other electronic properties and understanding the molecule's stability and reactivity. researcher.life Structural modifications, such as the presence of the phenylmethoxy)methyl substituent, can significantly influence the electronic properties of the furanone ring, and DFT is a key tool for quantifying these effects. ajchem-b.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Ionization Potential, Electron Affinity)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ajchem-a.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.govpmf.unsa.ba A smaller gap suggests that the molecule is more easily excitable and more reactive. pmf.unsa.ba
For 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, the HOMO is expected to be localized over the electron-rich regions of the furanone and phenyl rings, while the LUMO would likely be distributed over the electron-deficient carbonyl group of the lactone ring. sciensage.info From the energies of the HOMO and LUMO, other important parameters like Ionization Potential (IP) and Electron Affinity (EA) can be calculated. IP, the energy required to remove an electron, is related to the HOMO energy, while EA, the energy released upon gaining an electron, is related to the LUMO energy. ajchem-a.com These parameters are vital for predicting the molecule's behavior in charge-transfer interactions. pmf.unsa.ba
Table 1: Predicted Frontier Molecular Orbital Properties of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical reactivity and stability |
| Ionization Potential (IP) | 6.5 | Energy to lose an electron |
Note: The values in this table are representative and based on typical DFT calculations for similar furanone derivatives. Actual values may vary depending on the specific computational methods and basis sets used.
Characterization of Dipole Moments and Charge Distribution
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated from the calculated charge distribution. nih.gov The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, negative potential would be expected around the carbonyl oxygen and the ether oxygen, indicating these as likely sites for electrophilic attack or hydrogen bonding. nih.gov Positive potential might be found around the hydrogen atoms. Understanding the charge distribution and dipole moment is essential for predicting intermolecular interactions, solubility, and how the molecule will orient itself when approaching a biological target. rsc.org
Molecular Modeling and Simulation Approaches
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular modeling and simulation techniques are used to study its behavior in a complex biological environment. These methods are crucial for predicting how a molecule might interact with proteins and for understanding its conformational dynamics.
Protein-Ligand Docking for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. ijper.org This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. nih.gov For 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, docking studies can be performed against various protein targets to hypothesize its potential biological activity.
The docking process would begin with preparing the 3D structures of both the ligand and the target protein. ijper.org The ligand's geometry would be optimized, and the protein structure would be prepared by adding hydrogen atoms and removing water molecules. A grid box is then defined around the active site of the protein, and the docking algorithm explores the binding possibilities. nih.gov The results are typically ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Analysis of the top-ranked docking poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the protein-ligand complex. ijper.org For instance, the carbonyl group of the furanone ring could act as a hydrogen bond acceptor, while the phenyl ring could engage in pi-pi stacking with aromatic amino acid residues in the binding site.
Table 2: Hypothetical Docking Results for 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- with a Putative Kinase Target
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |
| Hydrogen Bonds | 2 | With residues ASN85, LYS33 |
| Hydrophobic Interactions | 5 | With residues VAL45, LEU78, ILE92 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a protein-ligand docking study.
Molecular Dynamics Simulations for Conformational Analysis in Biological Milieu
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov An MD simulation of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- in a solvent, typically water, can reveal its conformational flexibility and how it interacts with the surrounding environment. researchgate.netarxiv.org The simulation would start with the molecule placed in a box of water molecules, and the system would be subjected to a set of physical laws governing atomic motion. mdpi.com
The phenylmethoxy)methyl side chain of the molecule is flexible, and MD simulations can explore the different rotational conformations (rotamers) it can adopt. oup.com This is crucial because the bioactive conformation of a ligand upon binding to a protein is not always its lowest energy conformation in solution. nih.govresearchgate.net By analyzing the trajectory of the simulation, one can determine the most stable and populated conformations of the molecule in a biological milieu. rsc.org Furthermore, MD simulations of the protein-ligand complex, obtained from docking, can be used to assess the stability of the binding pose and to observe any induced-fit conformational changes in the protein upon ligand binding. dntb.gov.ua
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted 2(5H)-furanones has been an area of significant chemical research. researchgate.net Traditional methods, while effective, often involve multiple steps, harsh reaction conditions, or the use of environmentally challenging reagents. The future of synthesizing 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- and its analogs lies in the development of more efficient, economical, and sustainable "green" methodologies.
Key areas for exploration include:
One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple chemical transformations occur in a single reaction vessel can significantly reduce waste, time, and resource consumption. bohrium.com The development of a one-pot synthesis starting from simple, readily available precursors to yield the target compound would be a major advancement.
Catalytic Asymmetric Synthesis: Given that biological activity is often stereospecific, developing catalytic methods to produce enantiomerically pure forms of 5-substituted furanones is crucial. bohrium.com This allows for the investigation of the biological properties of individual stereoisomers.
Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies can facilitate the purification process and enable the rapid generation of a library of related furanone derivatives for screening purposes. acs.org
Greener Reaction Conditions: Research into using aqueous reaction media, biodegradable solvents, or solvent-free conditions, along with energy-efficient techniques like microwave-assisted synthesis, will be pivotal in aligning the production of these compounds with sustainability goals. acs.org For instance, the use of a simple and efficient oxidizing system like hydrogen peroxide in acetic acid has been reported for the synthesis of related furanone sulfones. nih.gov
Discovery of Undiscovered Biological Activities and Molecular Targets
While furanone derivatives are well-known for their antimicrobial and quorum sensing inhibition properties, the full spectrum of their biological activity is far from completely understood. nih.govnih.govmdpi.com The unique structural features of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, particularly the bulky, aromatic benzyloxy group at the C5 position, may confer novel pharmacological properties.
Future research should focus on:
Anticancer and Antiproliferative Activity: Some furanone derivatives have shown promise as anticancer agents. nih.govresearchgate.net Systematic screening of the title compound against a diverse panel of cancer cell lines could reveal selective cytotoxic or cytostatic effects. Mechanistic studies could then explore if it induces apoptosis, arrests the cell cycle, or interacts with specific cellular targets like DNA. nih.gov
Anti-inflammatory Properties: The furanone core is present in compounds with anti-inflammatory activity. researchgate.net Investigations into the potential of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2), or modulate inflammatory signaling pathways are warranted. researchgate.net
Enzyme Inhibition: The lactone ring of the furanone is a potential Michael acceptor, making it a candidate for covalent inhibition of enzymes with nucleophilic residues in their active sites. Screening against various enzyme classes, such as proteases or kinases, could identify novel molecular targets.
Target Identification: For any discovered biological activity, a critical subsequent step is the identification of the precise molecular target. Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to "pull out" and identify the protein(s) that the furanone derivative binds to within a cell.
Integration of High-Throughput Screening with Advanced Computational Design
The traditional approach of synthesizing and testing compounds one by one is inefficient. The integration of computational chemistry with high-throughput screening (HTS) offers a powerful, synergistic approach to accelerate the drug discovery process for furanone derivatives. nih.govewadirect.com
This integrated workflow would involve:
Computational Modeling and Virtual Screening: Advanced computational tools can be used to model the interaction of a virtual library of furanone derivatives with the three-dimensional structures of known biological targets. ajchem-b.com Techniques like molecular docking can predict binding affinity and help prioritize which compounds to synthesize. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate structural features with biological activity, guiding the design of more potent analogs. researchgate.netresearchgate.net
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds in parallel against a specific biological target or in a cell-based assay. opentrons.com A library of derivatives based on the 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- scaffold could be rapidly screened to identify initial "hits." nih.gov
Iterative Design Cycle: The data from HTS can be fed back into the computational models to refine them. This creates a powerful, iterative cycle where computational predictions guide synthesis and HTS, and the experimental results improve the predictive power of the computational models. This approach streamlines the path from a starting compound to an optimized lead molecule.
Expanding the Scope of SAR for Multicomponent Furanone Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.govnih.gov For furanone derivatives, SAR has often focused on modifications at a single position. The future lies in a more comprehensive exploration of the chemical space by creating and testing multicomponent derivatives where multiple positions of the furanone ring are varied simultaneously.
For 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, this would involve:
Systematic Multi-site Modification: While keeping the 5-[(phenylmethoxy)methyl] group as a core feature, systematic modifications could be introduced at the C3 and C4 positions of the furanone ring. For example, introducing halogens, small alkyl groups, or aromatic substituents at these positions could dramatically alter the electronic properties and steric profile of the molecule.
Exploring the Phenyl Ring: The phenyl group of the benzyloxy substituent itself offers another vector for modification. Adding various substituents (e.g., fluoro, chloro, methoxy) to this ring can fine-tune properties like solubility, metabolic stability, and binding interactions.
Combinatorial Chemistry: The synthesis of focused combinatorial libraries, where different building blocks are systematically combined at these multiple positions, would allow for a broad and efficient exploration of the SAR, leading to the identification of derivatives with optimized potency and selectivity. ucc.ie
This multi-vector approach will provide a much deeper understanding of the SAR, enabling the rational design of next-generation furanone derivatives with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-[(phenylmethoxy)methyl]-2(5H)-furanone?
- The compound can be synthesized via nucleophilic substitution or cyclization reactions. For instance, stereochemically pure derivatives are obtained by reacting 2(5H)-furanones with aromatic thiols under basic conditions, followed by oxidation with hydrogen peroxide to form sulfones . Another approach involves introducing bis-1,2,3-triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with detailed NMR characterization (¹H and ¹³C) to confirm regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing 2(5H)-furanone derivatives?
- ¹H and ¹³C NMR are essential for confirming regiochemistry and purity. For example, 32 novel bis-triazole derivatives were characterized using these methods . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups, such as lactone carbonyl stretches (~1750 cm⁻¹) . Polarimetry or chiral chromatography may be required for enantiopure derivatives .
Q. How can researchers optimize solvent and catalyst systems for furanone functionalization?
- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions. Transition-metal catalysts like Cu(I) improve yields in triazole formation , while acidic conditions (e.g., acetic acid/H₂O₂) facilitate sulfone synthesis . Reaction progress should be monitored via TLC or HPLC to minimize side products.
Advanced Research Questions
Q. What computational approaches predict the electronic properties of 5-[(phenylmethoxy)methyl]-2(5H)-furanone derivatives?
- Density functional theory (DFT) calculations reveal molecular orbital energies (HOMO-LUMO gaps), ionization potentials, and electron affinities. For example, phenyl-substituted furanones exhibit lower energy gaps (4.5 eV vs. 5.2 eV for methyl derivatives), suggesting enhanced reactivity and antioxidative potential . Solvent effects and substituent electronegativity (e.g., phenylmethoxy groups) can be modeled to guide synthetic prioritization.
Q. How do structural modifications at the 5-position influence biological activity?
- Introducing sulfur-containing groups (e.g., thioethers) increases lipophilicity, enhancing membrane permeability. In one study, chiral sulfones derived from 2(5H)-furanones showed selective inhibition of bacterial enoyl-ACP reductase (FabI), with IC₅₀ values <10 μM . However, contradictory reports on antifungal activity may arise from assay variability (e.g., nutrient media pH affecting compound stability) .
Q. What mechanistic insights explain regioselectivity in furanone ring-opening reactions?
- Ring-opening via nucleophilic attack at the γ-position is favored due to conjugation with the carbonyl group. For example, base-mediated hydrolysis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone yields γ-keto acids, as confirmed by isotopic labeling and kinetic studies . Steric effects from bulky substituents (e.g., phenylmethoxy) can redirect reactivity to the β-position, requiring DFT-based transition-state analysis .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for furanone derivatization?
- Discrepancies often stem from catalyst loading, solvent purity, or substrate ratios. For instance, Cu(I)-catalyzed triazole formation may yield 85–92% under anhydrous conditions but drop to <60% with trace moisture . Systematic DOE (Design of Experiments) frameworks, including ANOVA for parameter optimization, are recommended .
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing bioactivity data of furanone derivatives?
- Dose-response curves (log[inhibitor] vs. normalized response) with Hill slope analysis quantify potency. For inconsistent IC₅₀ values across studies, meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) reduces variability . Multivariate regression can correlate substituent electronic parameters (Hammett σ) with activity trends.
Q. How should researchers design stability studies for 2(5H)-furanone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
